Acetazolamide sodium salt; Diamox Parenteral; Sodium acetazolamidate; Sodium acetazolamide; Vetamox
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Overview
Description
Acetazolamide sodium is a carbonic anhydrase inhibitor used primarily in the treatment of glaucoma, epilepsy, altitude sickness, and certain types of edema. It is a derivative of acetazolamide, a well-known diuretic and anticonvulsant medication. Acetazolamide sodium is particularly valued for its ability to reduce intraocular pressure and its role in managing fluid retention conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetazolamide sodium typically involves the oxidation of a thiol derivative to form a sulfonyl chloride intermediate. This intermediate is then reacted with various amines, hydrazones, and bis-amine precursors to produce new sulfonamide derivatives . The use of sodium hypochlorite (commercial bleach) instead of chlorine gas has been shown to enhance the safety, environmental conditions, and efficiency of the oxidation process .
Industrial Production Methods
For industrial production, acetazolamide sodium is often prepared by providing an acetazolamide sodium solution and then aseptically spray drying the solution to obtain the powder form . This method ensures high purity and bioavailability, making it suitable for injectable dosage forms .
Chemical Reactions Analysis
Types of Reactions
Acetazolamide sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation process is crucial for converting the thiol derivative to the sulfonyl chloride intermediate .
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl) is commonly used as an oxidizing agent.
Substitution: Various amines, hydrazones, and bis-amine precursors are used to create new sulfonamide derivatives.
Major Products Formed
The major products formed from these reactions include novel sulfonamide derivatives with enhanced antibacterial and antioxidant properties .
Scientific Research Applications
Acetazolamide sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of new compounds with potential antibacterial and antioxidant activities.
Biology: Studied for its effects on cellular membrane ion/water channel activity and hydrogen ion transport.
Medicine: Widely used in the treatment of glaucoma, epilepsy, altitude sickness, and certain types of edema It is also used off-label to stimulate respiratory drive in patients with chronic obstructive pulmonary disease.
Industry: Employed in the production of high-purity injectable dosage forms.
Mechanism of Action
Acetazolamide sodium works by inhibiting the enzyme carbonic anhydrase, which is involved in the reversible hydration of carbon dioxide and dehydration of carbonic acid. This inhibition leads to a reduction in hydrogen ion secretion at the renal tubule and increased renal excretion of sodium, potassium, bicarbonate, and water . The enzyme inhibition also decreases the formation of hydrogen ions and bicarbonate from carbon dioxide and water, reducing intraocular pressure and fluid retention .
Comparison with Similar Compounds
Acetazolamide sodium is part of the carbonic anhydrase inhibitor family, which includes other compounds like methazolamide and dorzolamide. Compared to these compounds, acetazolamide sodium is unique in its broad range of applications, including its use in both ophthalmology and neurology .
List of Similar Compounds
- Methazolamide
- Dorzolamide
- Brinzolamide
Acetazolamide sodium stands out due to its versatility and effectiveness in treating a variety of conditions beyond just glaucoma .
Properties
Molecular Formula |
C4H5N4NaO3S2 |
---|---|
Molecular Weight |
244.2 g/mol |
IUPAC Name |
sodium;acetyl-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)azanide |
InChI |
InChI=1S/C4H6N4O3S2.Na/c1-2(9)6-3-7-8-4(12-3)13(5,10)11;/h1H3,(H3,5,6,7,9,10,11);/q;+1/p-1 |
InChI Key |
MRSXAJAOWWFZJJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[N-]C1=NN=C(S1)S(=O)(=O)N.[Na+] |
Origin of Product |
United States |
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